5-Bromo-3-cyano-2-methylbenzoic acid
Description
5-Bromo-3-cyano-2-methylbenzoic acid (CAS: 1807209-21-7) is a brominated benzoic acid derivative with the molecular formula C₉H₆BrNO₂ and a molecular weight of 240.06 g/mol . The compound features a benzene ring substituted with bromine (Br) at position 5, a cyano (CN) group at position 3, a methyl (CH₃) group at position 2, and a carboxylic acid (COOH) group at position 1 (Figure 1). This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
5-bromo-3-cyano-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-5-6(4-11)2-7(10)3-8(5)9(12)13/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGQDJRNURGNJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(=O)O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-cyano-2-methylbenzoic acid typically involves the bromination of 2-methylbenzoic acid followed by the introduction of a cyano group. One common method includes:
Cyanation: The brominated product is then subjected to a cyanation reaction using a suitable cyanating agent like copper(I) cyanide (CuCN) under appropriate conditions to introduce the cyano group, forming 5-Bromo-3-cyano-2-methylbenzoic acid.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-cyano-2-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Substitution: Formation of various substituted benzoic acids.
Reduction: Formation of 5-bromo-3-amino-2-methylbenzoic acid.
Oxidation: Formation of 5-bromo-3-cyano-2-carboxybenzoic acid.
Scientific Research Applications
5-Bromo-3-cyano-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-cyano-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine and cyano groups can influence its reactivity and binding affinity to these targets, affecting pathways involved in cell signaling and metabolism.
Comparison with Similar Compounds
Esters and Boronic Acids
lists compounds such as 5-Bromo-2-ethoxybenzoic acid methyl ester and 5-Bromo-2-fluoro-3-methylphenylboronic acid . Key distinctions include:
- Esters: The methyl ester derivative lacks the acidic proton, reducing water solubility but increasing lipophilicity, which is advantageous in drug delivery .
- Boronic Acids: The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a property absent in the carboxylic acid derivative .
Amino and Methoxy Derivatives
highlights 2-Amino-5-bromo-3-methoxybenzoic acid, where amino (-NH₂) and methoxy (-OCH₃) groups replace the cyano and methyl groups. These electron-donating groups decrease the acidity of the carboxylic acid compared to the electron-withdrawing cyano group.
Hydrazine Derivatives
5-Bromo-2-hydrazinobenzoic acid () features a hydrazine (-NHNH₂) group, enabling condensation reactions to form hydrazones. This contrasts with the cyano group’s role as a bioisostere or nitrile precursor .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
